molecular formula C25H16FNO B2942926 3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one CAS No. 1024474-09-6

3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one

Cat. No.: B2942926
CAS No.: 1024474-09-6
M. Wt: 365.407
InChI Key: OOHQPSKWNJBJGN-UHFFFAOYSA-N
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Description

3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the industrial production.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    N-arylsulfonyl-3-acetylindole: Known for its antiviral and anticancer properties.

    4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: Exhibits antimicrobial and antifungal activities

Uniqueness

3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one stands out due to its unique combination of a fluorophenyl group and an indole derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

3-(3-fluoroanilino)-2-naphthalen-1-ylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FNO/c26-17-9-6-10-18(15-17)27-24-21-12-3-4-13-22(21)25(28)23(24)20-14-5-8-16-7-1-2-11-19(16)20/h1-15,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHQPSKWNJBJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4C3=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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